molecular formula C28H27ClN4O5 B2974002 N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide CAS No. 899910-07-7

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Cat. No.: B2974002
CAS No.: 899910-07-7
M. Wt: 535
InChI Key: LODZKLPPWXDDQN-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazolinone-derived compound featuring a 3-nitrobenzyl group, a 4-chlorophenethyl chain, and a pentanamide linker. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

CAS No.

899910-07-7

Molecular Formula

C28H27ClN4O5

Molecular Weight

535

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-5-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C28H27ClN4O5/c29-22-13-11-20(12-14-22)15-16-30-26(34)10-3-4-17-31-27(35)24-8-1-2-9-25(24)32(28(31)36)19-21-6-5-7-23(18-21)33(37)38/h1-2,5-9,11-14,18H,3-4,10,15-17,19H2,(H,30,34)

InChI Key

LODZKLPPWXDDQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCCC(=O)NCCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a quinazoline derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C21H22ClN4O3\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{4}\text{O}_{3}

This complex organic compound features both chlorophenethyl and nitrobenzyl groups, contributing to its pharmacological potential. The presence of the quinazoline core is notable for its association with various biological activities, particularly in anticancer and antimicrobial research.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. Key methods include:

  • Palladium-Catalyzed Cross-Coupling Reactions : Effective for introducing complex substituents onto aromatic systems.
  • Temperature Control and Inert Atmospheres : Essential for high yields and purity.
  • Analytical Techniques : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm structure and purity.

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Quinazoline derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells.
  • Targeting Specific Pathways : Research indicates potential interactions with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway .

Anticancer Activity

Research on related quinazoline derivatives has demonstrated significant anticancer effects. For instance:

  • Compound 25 , a related structure, exhibited IC50 values of 2 µM against SW480 cells and 0.12 µM against HCT116 cells. It inhibited tumor growth in xenograft models while affecting proliferation markers such as Ki67 .

Antimicrobial Properties

Quinazoline derivatives have also shown promise as antimicrobial agents. The structural features of this compound suggest potential activity against various bacterial strains due to its ability to interact with microbial targets.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)Reference
Compound 25Similar to target compoundAnticancer0.12 (HCT116)
Hydroxyquinazoline DerivativesVariesAnti-HCVNot specified
4-ChlorobenzenesulfonamideVariesβ-Catenin InhibitionNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison of Heterocyclic Cores

The quinazolinone core in the target compound distinguishes it from structurally related derivatives:

  • Thiazolidinone Derivatives: Compounds like (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () replace the quinazolinone with a thiazolidinone ring. Thiazolidinones are associated with antidiabetic and antimicrobial activities but lack the fused aromatic system of quinazolinones, which enhances π-π stacking interactions in biological systems .
  • Triazole Derivatives: 4-(4-Chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole () employs a triazole ring, offering distinct hydrogen-bonding capabilities but reduced planarity compared to quinazolinones .

Substituent Effects

  • Nitro Groups: The 3-nitrobenzyl group in the target compound parallels the nitro-substituted aryl motifs in acifluorfen (), a herbicide.
  • Chlorophenyl Motifs : The 4-chlorophenethyl chain is analogous to substituents in metconazole and triticonazole (), fungicides where chloro substituents enhance lipophilicity and membrane penetration .

Pharmacological Potential

While direct data on the target compound’s bioactivity is unavailable, structurally related compounds provide insights:

  • Antifungal Applications : Chlorophenyl-containing compounds like triticonazole () highlight the role of chloro substituents in antifungal efficacy, a possible avenue for the target compound .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity
N-(4-chlorophenethyl)-5-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide Quinazolinone 3-Nitrobenzyl, 4-chlorophenethyl Likely amide coupling Not reported
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Thiazolidinone Phenyl, methylidenebenzamide EDC/HOBt coupling Antimicrobial
4-(4-Chlorophenyl)-3-phenyl-5-(4-nitrophenyl)-1,2,4-triazole () Triazole 4-Chlorophenyl, 4-nitrophenyl Condensation/cyclization Crystallographic study
N-(5-(R-benzyl)-1,3-thiazol-2-yl)-2-chloroacetamides () Thiazole Benzyl, chloroacetamide Chloroacetyl chloride Anticancer
Triticonazole () Cyclopentanol 4-Chlorophenylmethylene, triazole Multi-step alkylation Fungicidal

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